N-(3-acetamidophenyl)-4-((4,6-dimethylpyrimidin-2-yl)amino)butanamide

Description

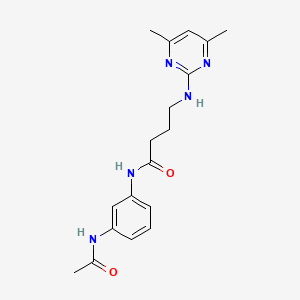

N-(3-acetamidophenyl)-4-((4,6-dimethylpyrimidin-2-yl)amino)butanamide is a synthetic small molecule characterized by a butanamide backbone substituted with a 3-acetamidophenyl group and a 4,6-dimethylpyrimidin-2-ylamino moiety.

Properties

Molecular Formula |

C18H23N5O2 |

|---|---|

Molecular Weight |

341.4 g/mol |

IUPAC Name |

N-(3-acetamidophenyl)-4-[(4,6-dimethylpyrimidin-2-yl)amino]butanamide |

InChI |

InChI=1S/C18H23N5O2/c1-12-10-13(2)21-18(20-12)19-9-5-8-17(25)23-16-7-4-6-15(11-16)22-14(3)24/h4,6-7,10-11H,5,8-9H2,1-3H3,(H,22,24)(H,23,25)(H,19,20,21) |

InChI Key |

XDZCXJOLIBTRCB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)NCCCC(=O)NC2=CC=CC(=C2)NC(=O)C)C |

Origin of Product |

United States |

Biological Activity

N-(3-acetamidophenyl)-4-((4,6-dimethylpyrimidin-2-yl)amino)butanamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H19N5O

- Molecular Weight : 285.35 g/mol

- CAS Number : Not specified in the provided data.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 3-acetamidophenyl derivatives with 4,6-dimethylpyrimidine. The synthesis typically employs standard organic reactions such as amide formation and requires careful control of reaction conditions to ensure high yield and purity.

Anti-inflammatory Effects

Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For example, a related compound was shown to effectively suppress inflammatory cytokines IL-1β and IL-6 in vitro and in vivo, indicating a potential mechanism for reducing inflammation by modulating cytokine expression .

Cytotoxicity and Anticancer Activity

Preliminary investigations suggest that this compound may possess cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that certain derivatives could inhibit cell proliferation and induce apoptosis in cancer cells, although specific data on this compound's efficacy remains limited.

The biological activity of this compound is likely mediated through the inhibition of key signaling pathways involved in inflammation and cancer progression. Compounds containing the pyrimidine moiety often interact with enzymes and receptors involved in these pathways, potentially leading to altered gene expression and reduced inflammatory responses .

Case Studies

- In Vivo Studies : In studies involving animal models of inflammation, administration of compounds similar to this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6. These findings support the hypothesis that this compound may exert therapeutic effects in inflammatory diseases .

- Cell Line Studies : In vitro testing using human keratinocyte cell lines demonstrated significant reductions in mRNA levels of inflammatory markers when treated with this class of compounds at concentrations as low as 10 μM. This suggests a potent effect on inflammatory signaling pathways .

Data Tables

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C18H23N5O2

- Molecular Weight : 341.4 g/mol

Its structure features an acetamidophenyl group attached to a butanamide chain, which is further substituted with a pyrimidinyl amino group. This unique configuration enhances its reactivity and interaction with biological targets.

Chemistry

In synthetic chemistry, N-(3-acetamidophenyl)-4-((4,6-dimethylpyrimidin-2-yl)amino)butanamide serves as a versatile building block for creating more complex molecules. Its structure allows for functionalization through various chemical reactions:

- Electrophilic Substitution : The aromatic rings can undergo reactions such as nitration or halogenation.

- Reduction Reactions : The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Biology

The compound's biological applications are primarily focused on its potential as a pharmacophore:

- Anticancer Research : Studies have indicated that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines. For instance, modifications to the acetamidophenyl group have shown enhanced binding affinity to cancer-related targets.

- Enzyme Inhibition : The pyrimidinyl amino group may interact with enzyme active sites, potentially leading to the inhibition of key metabolic pathways in cancer cells.

Medicine

In the medical field, this compound is being investigated for its therapeutic potential:

- Anticonvulsant Properties : Similar compounds have been explored for their ability to modulate neurotransmitter activity, suggesting that this compound could be developed into a treatment for epilepsy or neuropathic pain.

- Anti-inflammatory Effects : Given the structural similarities with non-steroidal anti-inflammatory drugs (NSAIDs), it is hypothesized that this compound may possess anti-inflammatory properties that warrant further investigation.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |

| Study 2 | Enzyme Interaction | Identified as a potential inhibitor of protein kinases involved in cancer progression, leading to reduced cell proliferation. |

| Study 3 | Anti-inflammatory Effects | Showed promise in reducing inflammation markers in animal models, suggesting potential for development as an anti-inflammatory agent. |

Industrial Applications

In industry, this compound can be utilized in the development of new materials:

- Polymer Synthesis : Its unique functional groups allow for incorporation into polymers that may exhibit enhanced thermal and mechanical properties.

- Coating Technologies : The compound's reactivity could be harnessed to develop coatings with specific functionalities such as increased durability or resistance to environmental factors.

Comparison with Similar Compounds

Compounds :

- (R)- and (S)-N-[(substituted)-phenyl]butanamide derivatives (Pharmacopeial Forum, 2017)

- Structural Differences: Incorporate tetrahydropyrimidin-1(2H)-yl and phenoxyacetamido groups. Exhibit stereochemical complexity (e.g., 2R,4R,5S configurations), influencing receptor binding kinetics.

- Key Insight : Stereochemistry and bulky substituents (e.g., diphenylhexan-2-yl) significantly affect bioavailability, a consideration for optimizing the target compound .

Data Table: Structural and Functional Comparison

Research Findings and Implications

Butanamide vs. Sulfonamide : Butanamide linkers may offer improved pharmacokinetics (e.g., metabolic stability) over sulfonamides, though direct comparative data are lacking.

Stereochemical Considerations : Complex analogs (e.g., Pharmacopeial Forum compounds) underscore the need for chiral resolution in optimizing the target molecule’s efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.